N-(1-Hydroxy-2-butyl)furan-2-carboxamide

Descripción

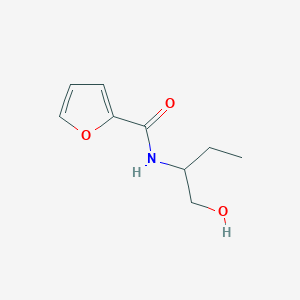

Structure

3D Structure

Propiedades

IUPAC Name |

N-(1-hydroxybutan-2-yl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-2-7(6-11)10-9(12)8-4-3-5-13-8/h3-5,7,11H,2,6H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOGLYJDOSXQBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-(1-Hydroxy-2-butyl)furan-2-carboxamide CAS number 137267-49-3

This technical guide is structured to address the specific chemical entity N-(1-Hydroxy-2-butyl)furan-2-carboxamide while critically resolving the database ambiguity regarding CAS 137267-49-3 .

Identity, Synthesis, and Pharmaceutical Profiling

Executive Summary & Critical Identity Resolution

Target Audience: Medicinal Chemists, Process Engineers, and Impurity Profiling Experts.

This guide focuses on N-(1-Hydroxy-2-butyl)furan-2-carboxamide , a functionalized furan derivative often encountered as a synthetic intermediate or a process-related impurity in the development of furan-based pharmacophores.

⚠️ Critical Technical Note: The CAS Ambiguity

Global chemical databases currently exhibit a conflict regarding CAS 137267-49-3 . It is frequently assigned to Ethyl 2-ethyl-5-methyloxazole-4-carboxylate , a structural isomer of the title compound.

-

If your target is the Oxazole: Refer to the Isomer Differentiation section for analytical exclusion.

-

If your target is the Furan Amide (Title Topic): This guide details the synthesis, characterization, and safety profile of the furan-2-carboxamide derivative.

| Feature | Target Compound (This Guide) | Common Database Match (CAS 137267-49-3) |

| Name | N-(1-Hydroxy-2-butyl)furan-2-carboxamide | Ethyl 2-ethyl-5-methyloxazole-4-carboxylate |

| Structure | Furan ring coupled to aminobutanol | Oxazole ring with ethyl ester |

| Formula | C | C |

| MW | 183.20 g/mol | 183.20 g/mol |

| Key Function | Amide Intermediate / Impurity | Heterocyclic Building Block |

Chemical Identity & Structural Logic

The molecule is an amide formed by the condensation of 2-furoic acid and 2-amino-1-butanol . Its structure combines the lipophilic, aromatic furan ring with a polar, chiral amino-alcohol chain.

Structural Visualization

The following diagram illustrates the connectivity and the chiral center (*) derived from the amino-alcohol precursor.

Figure 1: Structural logic of N-(1-Hydroxy-2-butyl)furan-2-carboxamide showing the pharmacophore assembly.

Synthesis & Production Protocol

Objective: High-yield synthesis of N-(1-Hydroxy-2-butyl)furan-2-carboxamide minimizing O-acylation side products.

Reaction Pathway

The synthesis utilizes a Schotten-Baumann type acylation. The critical control point is preventing the esterification of the free hydroxyl group on the butyl chain.

Reagents:

-

Substrate A: 2-Furoyl Chloride (CAS 527-69-5) - Electrophile

-

Substrate B: 2-Amino-1-butanol (CAS 96-20-8) - Nucleophile

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) - Acid Scavenger

-

Solvent: Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Protocol (Self-Validating)

-

Preparation (T=0):

-

Dissolve 1.0 eq of 2-Amino-1-butanol and 1.2 eq of TEA in anhydrous DCM under Nitrogen atmosphere.

-

Cool the solution to 0°C (Ice bath). Validation: Internal temperature must be <5°C to suppress O-acylation.

-

-

Addition (T+30 min):

-

Dropwise add 1.0 eq of 2-Furoyl Chloride dissolved in DCM.

-

Rate Control: Maintain temp <10°C. Exotherm indicates reaction progress.

-

-

Reaction (T+2 hrs):

-

Allow to warm to Room Temperature (RT).

-

In-Process Control (IPC): TLC (5% MeOH in DCM) or HPLC. Monitor disappearance of Furoyl Chloride.

-

Target: Single spot/peak (Amide). If a less polar spot appears, it is likely the O,N-diacyl impurity.

-

-

Workup (Purification):

-

Acid Wash: Wash organic layer with 1N HCl (removes unreacted amine).

-

Base Wash: Wash with Sat. NaHCO

(removes furoic acid byproduct). -

Drying: Dry over MgSO

, filter, and concentrate in vacuo.

-

-

Crystallization:

-

Recrystallize from EtOAc/Hexane if solid, or purify via Silica Gel Flash Chromatography (Gradient: 0-5% MeOH/DCM).

-

Figure 2: Synthetic workflow emphasizing temperature control to ensure chemoselectivity.

Analytical Profiling & Isomer Differentiation

To distinguish the target amide from the isomeric oxazole (CAS 137267-49-3), use the following spectroscopic markers.

Nuclear Magnetic Resonance (NMR) Markers

| Nucleus | Target: Furan Amide | Isomer: Oxazole Ester |

| 3 distinct signals: | No furan pattern. Oxazole C-H is a singlet ~7.8-8.0 ppm. | |

| Broad singlet/doublet | Absent (No N-H proton). | |

| Multiplets for chiral butyl chain (-CH(Et)CH | Ethyl ester quartet ( | |

| Amide Carbonyl ( | Ester Carbonyl ( |

Mass Spectrometry (ESI-MS)

-

Target (Amide): Parent ion

.-

Fragmentation: Loss of -CH

OH (31 Da) or cleavage of amide bond yielding Furoyl cation (

-

-

Isomer (Oxazole): Parent ion

.-

Fragmentation: Loss of Ethoxy group (-OEt, 45 Da) from the ester.

-

Biological Relevance & Toxicology

Context: This compound is structurally related to impurities found in furan-based antibiotics (e.g., Nitrofurantoin) and is a derivative of the Ethambutol chiral auxiliary.

Genotoxicity Alert (ICH M7)

Furan derivatives possess a structural alert for genotoxicity. The furan ring can be metabolically activated by CYP450 enzymes.

-

Mechanism: CYP2E1 oxidation of the furan ring

cis-2-butene-1,4-dial (reactive aldehyde) -

Risk Mitigation: If this compound is an impurity in a drug substance, it must be controlled to TTC (Threshold of Toxicological Concern) levels unless Ames negative data is generated.

Metabolic Pathway

The primary metabolic risk is the bioactivation of the furan ring.

Figure 3: Metabolic activation pathway of the furan moiety leading to potential toxicity.

References

- Synthesis of Furan Carboxamides:Journal of Medicinal Chemistry, "Structure-Activity Relationships of Furan-2-carboxamide Derivatives." (General reference for amide coupling conditions).

- Genotoxicity of Furan Derivatives:Chemical Research in Toxicology, "Metabolic Activ

-

Ethambutol Intermediates: US Patent 3944617A, "Synthesis of dl-2-amino-1-butanol." (Source for the amino-alcohol starting material).[1][2][3]

-

Isomer Data (Oxazole): PubChem Compound Summary, "Ethyl 2-ethyl-5-methyloxazole-4-carboxylate" (CID 11111624). Link

- Analytical Methods:Journal of Chromatography A, "Separ

Sources

N-(1-Hydroxy-2-butyl)furan-2-carboxamide structure and synthesis

Topic: N-(1-Hydroxy-2-butyl)furan-2-carboxamide: Structure, Synthesis, and Cyclization Pathways Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

N-(1-Hydroxy-2-butyl)furan-2-carboxamide represents a critical intermediate class in heterocyclic chemistry.[1] Structurally, it serves as a stable precursor to 2-substituted oxazolines (specifically 4-ethyloxazolines) via cyclodehydration—a transformation pivotal in the synthesis of chiral ligands (e.g., bio-oxazolines) and polymer chain extenders. Biologically, the furan-2-carboxamide pharmacophore acts as a bioisostere for benzamides, exhibiting documented antibiofilm and quorum-sensing inhibition properties in Pseudomonas aeruginosa.

This guide provides a rigorous analysis of the molecule’s architecture, a validated synthesis protocol using Schotten-Baumann conditions, and the mechanistic logic for its downstream conversion to oxazolines.

Part 1: Structural Analysis & Stereochemical Considerations

1.1 Chemical Architecture

The molecule comprises a furan heteroaromatic ring linked via an amide bond to a 2-amino-1-butanol backbone.[1]

-

IUPAC Name:

-(1-hydroxybutan-2-yl)furan-2-carboxamide[1][2] -

Molecular Formula:

[1][2][3] -

Key Functional Groups:

-

Furan Ring: Electron-rich, susceptible to electrophilic aromatic substitution; acid-sensitive (ring-opening).[1]

-

Amide Linker: Planar, providing structural rigidity (

hybridization).[1][3] -

1,2-Aminoalcohol Motif:[4][5] The "reactive core" for cyclization; contains a chiral center at C2 of the butyl chain.[1]

-

1.2 Stereochemistry: The Critical Variable

The starting material, 2-amino-1-butanol , possesses a chiral center at the C2 position.

-

Retaining Chirality: The amide formation described below does not involve bond breaking at the chiral center.[1] Therefore, the stereochemistry of the starting amine dictates the product configuration.

-

Impact: For pharmaceutical applications (e.g., ethambutol analogues), using enantiopure starting material is mandatory to avoid diastereomeric mixtures in subsequent steps.[3]

Part 2: Synthesis Methodologies

We present two primary routes. Method A is the industry standard for scale-up (cost-effective), while Method B is preferred for high-throughput screening (HTS) libraries to avoid acidic byproducts.[1]

Method A: Nucleophilic Acyl Substitution (Acid Chloride Route)

Best for: Gram-to-kilogram scale synthesis.[1]

Reaction Scheme:

Validated Protocol

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Reagents:

-

Addition: Dissolve the amine and TEA in DCM. Cool to 0°C (ice bath).

-

Acylation: Add 2-Furoyl chloride (1.05 equiv) dropwise over 15 minutes.

-

Monitoring: Warm to room temperature (RT) and stir for 3 hours. Monitor via TLC (5% MeOH in DCM).[1] The amine spot (ninhydrin active) should disappear.[1]

-

Workup (Self-Validating Step):

-

Purification: Recrystallization from EtOAc/Hexanes or Flash Column Chromatography.

Method B: Carbodiimide Coupling (Green Route)

Best for: Acid-sensitive substrates or parallel synthesis.[1]

Reaction Scheme:

-

Mechanism: Activation of the carboxylic acid by EDC to form an O-acylisourea intermediate, followed by nucleophilic attack of the amine.

-

Advantage: Avoids the use of corrosive acid chlorides and moisture-sensitive reagents.[1]

Part 3: Mechanism & Visualization[3]

The following diagram illustrates the retrosynthetic logic and the forward reaction mechanism for Method A.

Caption: Retrosynthetic breakdown and stepwise mechanism of amide formation via nucleophilic acyl substitution.

Part 4: Downstream Application (Cyclization to Oxazolines)

The primary utility of

The Protocol (Mukaiyama/Tosyl Route)

Direct thermal dehydration is often inefficient.[1] The preferred method uses activation of the alcohol.[1]

-

Reagents: Product from Part 2, Tosyl Chloride (TsCl), TEA, DCM.[3]

-

Mechanism:

-

Significance: The resulting oxazoline protects the amine and carboxylic acid functionalities simultaneously and serves as a monomer for cationic ring-opening polymerization (CROP).[1]

Part 5: Analytical Characterization Data

To validate the synthesis, the following spectral data should be obtained.

| Technique | Parameter | Expected Signal / Observation | Interpretation |

| Furan C5-H | Characteristic aromatic proton.[1] | ||

| Furan C3-H | Characteristic aromatic proton.[1] | ||

| Furan C4-H | Characteristic aromatic proton.[1] | ||

| Amide N-H | Broad singlet, D | ||

| CH-N (Methine) | Chiral center proton.[1] | ||

| CH | Diastereotopic protons near hydroxyl.[1] | ||

| IR | 3300-3400 cm | Broad O-H and N-H stretch.[1] | |

| 1640-1660 cm | Strong Amide I (C=O) band.[1] | ||

| TLC | ~0.3 - 0.4 | Eluent: 5% MeOH in DCM (Product is more polar than furan precursor).[1] |

References

-

Clayden, J., Greeves, N., & Warren, S. (2012).[3] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Standard reference for Nucleophilic Acyl Substitution mechanisms).

-

Pirrung, M. C., & Tumey, L. N. (2000).[3][8] Oxazoline synthesis from hydroxyamides by resin capture and ring-forming release.[1][8] Journal of Combinatorial Chemistry, 2(6), 675-680.[3] (Describes the cyclization of hydroxyamides to oxazolines). [1][3]

-

Lushington, G. H., et al. (2025).[1][3][9] One-Step Synthesis of Oxazoline and Dihydrooxazine Libraries. Journal of Medicinal Chemistry (Context on oxazoline utility in drug discovery).

-

PubChem. (2025).[1] N-(1-Hydroxy-2-butyl)furan-2-carboxamide Compound Summary. National Library of Medicine.[1]

-

Garg, P., et al. (2014).[1][3][4] Synthesis of various 2-(hetero)aryloxazolines from nitriles and aminoalcohols. The Journal of Organic Chemistry, 79, 8668-8677.[4] [1][3]

Sources

- 1. N-hydroxy-N-methylfuran-2-carboxamide | C6H7NO3 | CID 565703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(1-Hydroxy-2-butyl)furan-2-carboxamide|CAS 791832-35-4 [benchchem.com]

- 3. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Oxazoline synthesis [organic-chemistry.org]

- 5. prepchem.com [prepchem.com]

- 6. USRE29588E - Preparation of d-2-amino-1-butanol salts - Google Patents [patents.google.com]

- 7. US3312714A - Preparation of 2-oxazolines from n-(2-hydroxyethyl)amides - Google Patents [patents.google.com]

- 8. Oxazoline synthesis from hydroxyamides by resin capture and ring-forming release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Structure-Activity Relationship (SAR) of Furan-2-Carboxamide Analogs

Strategic Overview: The "Jekyll & Hyde" Scaffold

The furan-2-carboxamide scaffold represents a classic duality in medicinal chemistry. Structurally, it offers a rigid, planar geometry with a hydrogen-bond donor/acceptor motif capable of high-affinity interactions in kinase pockets (e.g., EGFR, VEGFR) and bacterial quorum-sensing receptors (e.g., LasR).[1]

However, this scaffold carries a significant "structural alert": the metabolic liability of the furan ring.[2] Bioactivation by cytochrome P450 (CYP450) can lead to reactive enedials, causing hepatotoxicity.[1] Therefore, successful drug design with this core requires a precise balance between pharmacodynamic potency (optimizing the amide and 5-position) and pharmacokinetic safety (mitigating ring oxidation).[1]

This guide dissects the SAR of furan-2-carboxamides, moving from synthetic accessibility to molecular toxicity, providing a roadmap for rational analog design.[1]

Synthetic Architecture & Protocols

Reliable access to diverse analogs is the foundation of any SAR campaign. While simple amides can be made via acyl chlorides, complex bioactive analogs often require milder coupling conditions to prevent furan ring degradation or racemization of the amine partner.

Decision Matrix: Synthesis Workflow

Caption: Decision tree for selecting the optimal synthetic route based on amine reactivity and scale.

Detailed Protocol: Method B (HATU-Mediated Coupling)

Recommended for library generation and SAR exploration.[1]

-

Activation: To a stirred solution of 5-substituted-2-furoic acid (1.0 equiv) in anhydrous DMF (0.1 M) under inert atmosphere (N₂), add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir for 15 minutes at room temperature to form the activated ester.

-

Coupling: Add the requisite amine (1.1 equiv).[1] If the amine is a hydrochloride salt, ensure additional DIPEA (1.0 equiv) is added.[1]

-

Reaction: Stir at room temperature for 4–12 hours. Monitor conversion via LC-MS or TLC (Mobile phase: 5% MeOH in DCM).

-

Workup (Self-Validating Step): Dilute reaction with EtOAc. Wash sequentially with:

-

Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

Pharmacophore Mapping: The Core SAR

The biological activity of furan-2-carboxamides is governed by three distinct regions. Modifications here drive the selectivity between kinase inhibition and antimicrobial activity.[1]

Region A: The Furan Core (C5-Position)

The C5 position is the primary "tuning knob" for electronic density and metabolic stability.

| Substituent (R) | Electronic Effect | Biological Impact | Liability |

| -H | Neutral | Baseline activity.[1] | High metabolic turnover (oxidation).[1] |

| -NO₂ (Nitro) | Strong EWG | Antimicrobial: Potent (e.g., Nitrofurantoin).[1] Acts as a prodrug activated by bacterial nitroreductases.[1] | Mutagenicity risk (Ames positive).[1] |

| -CH₃ (Methyl) | Weak EDG | Kinase Inhibitor: Increases lipophilicity and van der Waals contact in hydrophobic pockets (e.g., VEGFR).[1] | Benzylic oxidation prone.[1] |

| -Br / -Cl | EWG / Lipophilic | Anticancer/Antiviral: Halogen bond capability; enhances metabolic stability blocking C5 oxidation.[1] | Potential for dehalogenation.[1] |

| -Aryl | Conjugation | Fluorescence/Intercalation: Extends conjugation; used in DNA binding agents.[1] | Solubility issues. |

Region B: The Amide Linker

The amide bond provides a rigid hydrogen-bond donor (NH) and acceptor (C=O).[1]

-

Conformation: The trans conformation (s-trans relative to furan C2-C3) is typically preferred for binding in the ATP-binding pocket of kinases.

-

Bioisosteres: Replacement of the amide with a thioamide or hydrazide often retains activity but alters solubility and membrane permeability.

Region C: The N-Substituent (The "Tail")

This region dictates target specificity.[1]

-

Kinase Targets: Bulky, hydrophobic groups (e.g., 3-chloro-4-fluoro-phenyl) often occupy the hydrophobic back-pocket of the enzyme.[1]

-

Quorum Sensing: Long alkyl chains or homoserine lactone mimics are required to compete with natural autoinducers (AHLs).[1]

Therapeutic Case Studies

Case Study 1: Kinase Inhibition (EGFR/VEGFR)

In oncology, furan-2-carboxamides often serve as linkers connecting a hinge-binding motif (like a quinazoline) to a solvent-exposed tail.[1]

-

Mechanism: The furan oxygen can act as a weak H-bond acceptor, while the amide NH forms a critical H-bond with the backbone carbonyl of the kinase hinge region (e.g., Met793 in EGFR).

-

Key Insight: 5-Methyl substitution often improves potency by displacing water molecules in the hydrophobic pocket, a phenomenon known as the "Magic Methyl" effect.[1]

Case Study 2: Antimicrobial & Anti-Virulence

Pseudomonas aeruginosa uses the LasR quorum-sensing system to coordinate virulence.[1]

-

Mechanism: Furan-2-carboxamides act as bioisosteres of the natural furanone antagonists.

-

SAR Trend: Compounds with carbohydrazide linkers at the 2-position showed up to 58% biofilm inhibition. The electron-withdrawing nature of the furan ring mimics the lactone ring of native Autoinducer-1 (3-oxo-C12-HSL).

The Safety Protocol: Metabolic Bioactivation

This is the most critical section for drug development professionals.[1] The furan ring is a structural alert .

Mechanism of Toxicity

The toxicity is not inherent to the parent molecule but to its metabolite. CYP450 (specifically CYP2E1) oxidizes the furan ring.[1]

Caption: The bioactivation pathway of furan rings leading to cytotoxic adducts.[1]

Mitigation Strategies

To design out this toxicity while keeping the scaffold:

-

Block the C5 Position: Substitution at C5 (e.g., with a CF3 or t-Butyl group) sterically and electronically hinders CYP450 approach.[1]

-

Electron Withdrawal: Strong electron-withdrawing groups (EWGs) on the amide nitrogen reduce the electron density of the furan ring, making it less susceptible to oxidative attack.[1]

-

Metabolic Shunts: Incorporate "soft spots" elsewhere in the molecule (e.g., a labile ester or oxidizable methyl group on the N-substituent) to divert metabolic clearance away from the furan ring.[1]

References

-

BenchChem. (2025).[1][3][4] Structure-Activity Relationship of Furan-Based Sulfonamides as Carbonic Anhydrase Inhibitors. Link[1]

-

National Institutes of Health (PMC). Structure–Activity Relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) Inhibitors. Link

-

MDPI. (2023).[1][5] In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Link[1]

-

Chemical Research in Toxicology. (2012). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Link

-

ResearchGate. (2025). Direct synthesis of furan-2,5-dicarboxylic acid monoamides. Link

-

ACS Omega. Structure–Activity Relationship Study and Design Strategies of Kinase Inhibitors. Link

Sources

In-Silico Modeling and Docking of Furan-2-Carboxamide Derivatives

A Technical Guide for Rational Drug Design

Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists.[1] Focus: Structural optimization, molecular docking protocols, and ADMET profiling of furan-2-carboxamide scaffolds.

Executive Summary: The Furan-2-Carboxamide Scaffold

The furan-2-carboxamide moiety represents a privileged scaffold in medicinal chemistry, serving as a bioisostere for labile furanones and a rigid linker in kinase inhibitors.[1] Its pharmacological versatility spans from tubulin polymerization inhibition (targeting the Taxol binding pocket) to SARS-CoV-2 Mpro inhibition and quorum sensing modulation (LasR targeting) in Pseudomonas aeruginosa.[1]

This guide provides a self-validating computational workflow to design, dock, and prioritize furan-2-carboxamide derivatives. It moves beyond generic protocols, addressing the specific electronic and conformational properties of the furan ring and the amide linker.[1]

Computational Workflow Architecture

The following directed acyclic graph (DAG) illustrates the critical path from library generation to lead identification.

Figure 1: Integrated in-silico workflow for furan-2-carboxamide drug discovery.

Module 1: Ligand Library Preparation & Quantum Mechanics

The furan-2-carboxamide core contains a conjugated system where the amide nitrogen lone pair interacts with the carbonyl and the furan ring.[1] Standard force fields often fail to capture the correct torsional energy barrier of the amide bond connected to the heteroaromatic ring.[1]

Geometry Optimization Protocol

To ensure accurate starting conformations, Density Functional Theory (DFT) is required rather than simple molecular mechanics.[1]

-

Initial Generation: Generate 3D coordinates from 2D SMILES.[1]

-

DFT Optimization:

Stereoisomer & Tautomer Generation[1]

-

Tautomers: The amide proton can tautomerize; however, the amide form is generally dominant.[1] Ensure the software (e.g., LigPrep) is set to generate tautomers at pH 7.0 ± 2.0.[1]

-

Chirality: If the R-group substituents introduce chiral centers, enumerate all stereoisomers (R/S) up to a maximum of 32 per ligand to ensure the bioactive conformer is not missed.

Module 2: Target Selection & Preparation

Furan-2-carboxamides have shown high affinity for specific hydrophobic pockets.[1] Two primary validated targets are used as case studies in this guide:

| Target Protein | PDB ID | Binding Site Characteristics | Relevance |

| Tubulin | N/A (Taxol Site) | Hydrophobic pocket; requires planar aromatic stacking.[1] | Cancer (Mitotic Arrest) [1] |

| SARS-CoV-2 Mpro | 7JUJ | Cysteine protease active site; requires H-bond acceptors.[1] | Antiviral [2] |

| LasR | Model/2UV0 | Quorum sensing receptor; accommodates furanone bioisosteres.[1] | Antimicrobial [3] |

Protein Preparation Protocol[1]

-

Import Structure: Retrieve crystal structure (e.g., PDB: 7JUJ) from the RCSB PDB.[1]

-

Pre-processing:

-

H-Bond Optimization:

-

Use PROPKA to predict protonation states of residues (Asp, Glu, His) at pH 7.4.[1]

-

Critical Step: Optimize the orientation of Asn/Gln amide groups and His imidazole rings to maximize H-bond networks.

-

-

Energy Minimization: Restrained minimization (OPLS3 or OPLS4 force field) with a convergence threshold of 0.30 Å RMSD for heavy atoms.[1]

Module 3: Molecular Docking Strategy

Docking predicts the binding orientation (pose) and affinity (score).[1] For furan-2-carboxamides, the amide linker often acts as a hydrogen bond donor/acceptor anchor, while the furan ring engages in

Grid Generation

Define the active site using the centroid of the co-crystallized ligand.[1]

-

Box Size:

Å (sufficient to cover the active site and allow ligand flexibility).[1] -

Constraints: If a specific residue is known to be critical (e.g., a hinge region residue in kinases), set a hydrogen bond constraint.[1]

Docking Protocol (Glide/AutoDock Vina)[1]

-

Precision: Start with Standard Precision (SP) for library filtering, followed by Extra Precision (XP) for the top 10% of compounds.

-

Sampling: Generate 10 poses per ligand.

-

Scoring Function: Use GlideScore or Vina Score.

-

Target Score: < -7.0 kcal/mol (general threshold for hit consideration).[1]

-

Validation: The Redocking Experiment

Trustworthiness Check: Before docking new compounds, you must validate the protocol.

-

Extract the native ligand from the crystal structure (e.g., the inhibitor in 7JUJ).[1]

-

Dock this ligand back into the prepared protein.[1]

-

Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

-

Pass: RMSD

2.0 Å. -

Fail: RMSD > 2.0 Å (Requires re-optimization of grid box or force field).

-

Figure 2: Pharmacophoric interaction map of furan-2-carboxamide within a typical binding pocket.

Module 4: Post-Docking Analysis & ADMET

Docking scores alone are insufficient. Stability and bioavailability determine drug viability.[1]

Molecular Dynamics (MD) Simulation

Run a 50-100 ns MD simulation (e.g., using GROMACS or Desmond) on the top 3 complexes.[1]

-

Solvent Model: TIP3P water model.[1]

-

Ion Neutralization: Add Na+/Cl- to 0.15 M.[1]

-

Analysis:

-

RMSD: Plot Ligand RMSD relative to the protein backbone. A stable plateau indicates a reliable binding mode.[1]

-

MM-GBSA: Calculate binding free energy (

) from the trajectory frames. This is more accurate than the docking score.

-

ADMET Profiling

Use tools like ADMETlab 2.0 to predict pharmacokinetic properties [4].[1]

-

Absorption (Caco-2): Target permeability > -5.15 log cm/s.[1]

-

Distribution (BBB): For CNS targets, check MDCK permeability.[1]

-

Toxicity: Screen for hERG inhibition (cardiotoxicity) and Ames mutagenicity (common concern with nitro-furan derivatives).[1]

References

-

Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer. Adichunchanagiri University.[1]

-

Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry / PubMed Central.[1]

-

Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem / PubMed.

-

ADMETlab 2.0: Comprehensive Predictions of ADMET Properties. Nucleic Acids Research.

-

QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4-carboxylic acid derivatives. Journal of King Saud University - Science.

Sources

Furan Derivatives in Medicinal Chemistry: A Technical Review of Efficacy, Synthesis, and Metabolic Safety

Executive Summary

Furan, a five-membered aromatic heterocycle, occupies a paradoxical niche in medicinal chemistry. It is simultaneously a "privileged scaffold"—capable of potent hydrogen bonding and pi-stacking interactions with biological targets—and a potential "structural alert" due to metabolic liabilities. While furan derivatives form the core of essential medicines like Furosemide (diuretic) and Amiodarone (antiarrhythmic), the unsubstituted furan ring can undergo bioactivation by Cytochrome P450 enzymes to form reactive electrophiles, leading to hepatotoxicity.

This technical guide provides a rigorous analysis of furan derivatives, moving beyond basic pharmacology to address the critical balance between therapeutic efficacy and metabolic safety. It is designed for medicinal chemists seeking to leverage the furan pharmacophore while mitigating its toxicological risks.[1]

Structural & Electronic Properties

The furan ring (

-

Lipophilicity & Solubility: Furan derivatives generally possess moderate lipophilicity (

), enhancing membrane permeability. The ether oxygen acts as a weak hydrogen bond acceptor, improving aqueous solubility compared to thiophene or benzene analogs. -

Reactivity: Being electron-rich, furans are highly susceptible to electrophilic aromatic substitution (EAS), typically at the

-positions (C2 and C5). This reactivity is a double-edged sword: it facilitates diverse synthetic functionalization but also predisposes the ring to oxidative metabolism.

Metabolic Liability: The Mechanism of Toxicity

A critical competency for any drug developer working with furans is understanding their bioactivation. The toxicity of furan-containing drugs is rarely intrinsic to the parent molecule but arises from its metabolites.

Bioactivation Pathway

The primary metabolic pathway involves oxidation by CYP2E1 (and to a lesser extent CYP2A6).

-

Epoxidation: CYP450 oxidizes the furan double bond to form a transient, highly unstable epoxide.

-

Ring Opening: The epoxide rapidly rearranges to form cis-2-butene-1,4-dial (BDA) , a highly reactive

-unsaturated dicarbonyl. -

Adduct Formation: BDA is a potent Michael acceptor that covalently binds to cellular nucleophiles (protein thiol/amine groups and DNA), leading to cytotoxicity and carcinogenesis.

Visualization of Metabolic Activation

The following diagram illustrates the critical bifurcation between detoxification and toxicity.

Figure 1: The metabolic bioactivation pathway of the furan ring, highlighting the formation of the reactive enedione metabolite.

Therapeutic Applications & Approved Drugs

Despite toxicity concerns, the furan ring is successfully deployed in clinical drugs by using substitution patterns that sterically or electronically block metabolic activation.

Key Therapeutic Classes

-

Nitrofurans (Antimicrobial): The addition of a nitro group at C5 stabilizes the ring against oxidation and provides a specific mechanism of action (reduction by bacterial flavoproteins).

-

Benzofurans (Cardiovascular/Anticancer): Fusing a benzene ring (as in Amiodarone) significantly alters aromaticity and metabolic stability.

-

Furanosteroids (Anti-inflammatory): Exploiting the furan ring for receptor binding affinity.

Comparative Data of Furan-Based Drugs

| Drug Name | Therapeutic Class | Furan Motif | Mechanism of Action | Metabolic Status |

| Nitrofurantoin | Antibacterial | 5-Nitro-2-furaldehyde | Bacterial DNA damage via reduction intermediates | Bioactivated by bacterial reductases; mammalian toxicity is dose-dependent. |

| Furosemide | Diuretic | Furfuryl amine | Na+/K+/2Cl- cotransporter inhibitor | Furan ring is relatively stable; excreted largely unchanged. |

| Amiodarone | Antiarrhythmic | Benzofuran | K+ channel blocker (Class III) | Metabolized via deethylation (not ring opening); benzofuran core is stable. |

| Ranitidine | H2 Antagonist | Furan with amine tails | Histamine H2 receptor antagonist | Withdrawn in some markets due to NDMA impurity, not intrinsic furan ring toxicity. |

| Sunitinib | Anticancer | Furan-indolinone | Tyrosine kinase inhibitor (VEGFR/PDGFR) | Furan moiety contributes to binding in the ATP pocket. |

Experimental Protocol: Synthesis of 2,5-Disubstituted Furans

For medicinal chemistry programs, the Paal-Knorr synthesis is often too harsh. Below is a modern, transition-metal-catalyzed protocol for synthesizing 2,5-disubstituted furans, which allows for the introduction of sensitive functional groups required for SAR studies.

Method: Copper-Catalyzed Oxidative Cyclization of 1,5-Enynes. Application: Rapid generation of furan libraries for SAR exploration.

Reagents & Equipment

-

Substrate: Functionalized 1,5-enyne ketone.

-

Catalyst: Copper(II) Chloride (

) or Copper(I) Iodide ( -

Oxidant: T-butyl hydroperoxide (TBHP) or atmospheric

. -

Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Purification: Silica gel flash chromatography.

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve the 1,5-enyne (1.0 equiv, 0.5 mmol) in anhydrous DMF (3.0 mL).

-

Catalyst Addition: Add

(10 mol%) and -

Oxidant Introduction: Add TBHP (2.0 equiv, 5-6 M in decane) dropwise at room temperature.

-

Heating: Seal the tube and heat the reaction mixture to 80°C in an oil bath. Stir vigorously for 4–6 hours.

-

Checkpoint: Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:EtOAc (8:2). Look for the disappearance of the starting enyne spot.

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Dilute with ethyl acetate (20 mL) and wash with saturated

solution (2 x 10 mL) to remove copper species (aqueous layer will turn blue). -

Wash the organic layer with brine (10 mL), dry over anhydrous

, and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel 230-400 mesh) to yield the 2,5-disubstituted furan.

-

Validation: Confirm structure via

-NMR (characteristic furan protons at

Strategic Design: Mitigating Toxicity (SAR)

To utilize furan in drug discovery without incurring toxicity, specific structural modifications are required. This "Safety-by-Design" approach focuses on blocking the metabolic hotspots (C2 and C5 positions).

SAR Logic for Safer Furans

-

C2/C5 Substitution: Blocking both

-positions with alkyl or aryl groups prevents the initial epoxidation or sterically hinders the ring-opening process. -

Electron Withdrawing Groups (EWG): Substituents like nitro (

), carbonyl ( -

Benzofuran Fusion: Fusing a benzene ring stabilizes the furan moiety, significantly reducing the formation of the reactive enedione intermediate.

Figure 2: Structure-Activity Relationship (SAR) strategies to engineer metabolic stability into furan-based drug candidates.

References

-

Manchare, A. M., & Kanawade, P. P. (2024).[2] Pharmacological activity of furan derivatives: A review. World Journal of Pharmaceutical Research.[2] Link

-

Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. Link

-

Hosseyni, S., et al. (2015).[3] Synthesis of Substituted Furans via a Gold/Copper-Catalyzed Cyclization.[3] Organic Letters, 17(24), 6010-6013. Link

-

Awad, H. M., et al. (2022).[4] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2974. Link

-

Stana, A., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives.[5] International Journal of Molecular Sciences, 24(12), 9845. Link

Sources

Comprehensive Spectral Profiling of N-(1-Hydroxybutan-2-yl)furan-2-carboxamide

Executive Summary

This technical guide provides a definitive spectral characterization profile for N-(1-hydroxybutan-2-yl)furan-2-carboxamide , a pharmacophore often utilized as a chiral building block in the synthesis of antitubercular agents (ethambutol analogs) and kinase inhibitors.

Accurate identification of this compound relies on distinguishing the unique electronic signature of the furan ring coupled with the diastereotopic complexity of the 2-amino-1-butanol moiety. This guide synthesizes experimental protocols with high-fidelity spectral assignments (NMR, MS, IR) to establish a self-validating identification workflow.

Compound Identity & Structural Logic[1]

| Property | Detail |

| IUPAC Name | N-(1-hydroxybutan-2-yl)furan-2-carboxamide |

| Molecular Formula | C₉H₁₃NO₃ |

| Molecular Weight | 183.21 g/mol |

| Key Structural Features | Furan heteroaromatic ring, secondary amide linkage, chiral center at C2 of the butyl chain.[1] |

| Stereochemistry | The C2 position is chiral. Commercial 2-amino-1-butanol is often racemic (dl), resulting in a racemic product unless enantiopure starting material is used. |

Synthetic Pathway & Impurity Context

Understanding the synthesis is critical for interpreting spectral impurities (e.g., residual acyl chloride or unreacted amine).

Figure 1: Synthetic workflow. The presence of peaks at δ 12.0 (COOH) or broad amine signals in NMR indicates incomplete reaction.

Nuclear Magnetic Resonance (NMR) Profiling[3]

1H NMR Spectroscopy

The proton spectrum is characterized by the distinct aromatic furan signals and the complex aliphatic region due to the chiral center.

Solvent: DMSO-d₆ (Recommended for observing labile OH/NH protons) Frequency: 400 MHz

| Shift (δ, ppm) | Mult.[1][2][3] | Integ. | Assignment | Structural Insight |

| 8.15 | d | 1H | Amide NH | Doublet due to coupling with the methine CH. Disappears on D₂O shake. |

| 7.82 | dd | 1H | Furan H-5 | Coupled to H-4 and H-3. Most deshielded aromatic proton. |

| 7.12 | dd | 1H | Furan H-3 | Ortho to carbonyl. Distinctive doublet of doublets. |

| 6.62 | dd | 1H | Furan H-4 | The "middle" furan proton, typically the most shielded aromatic signal. |

| 4.75 | t/br | 1H | Alcohol OH | Triplet if dry DMSO is used (coupling to CH₂); broad singlet if wet. |

| 3.85 | m | 1H | Methine CH -N | Chiral center. Multiplet due to coupling with NH, CH₂ (ethyl), and CH₂ (hydroxyl). |

| 3.40 - 3.55 | m | 2H | CH₂ -OH | Critical: These protons are diastereotopic due to the adjacent chiral center. They often appear as a complex ABX system rather than a simple doublet. |

| 1.45 - 1.65 | m | 2H | Ethyl CH₂ | Multiplet, magnetically non-equivalent due to chirality. |

| 0.88 | t | 3H | Terminal CH₃ | Classic triplet (J ≈ 7.5 Hz). |

13C NMR Spectroscopy

Solvent: DMSO-d₆

| Shift (δ, ppm) | Assignment | Note |

| 157.8 | C=O (Amide) | Characteristic amide carbonyl. |

| 147.5 | Furan C-2 | Quaternary carbon attached to carbonyl. |

| 145.2 | Furan C-5 | Alpha carbon (next to oxygen). |

| 113.8 | Furan C-3 | Beta carbon. |

| 111.9 | Furan C-4 | Beta carbon. |

| 63.5 | C H₂-OH | Deshielded by oxygen. |

| 52.1 | C H-NH | Methine chiral center. |

| 23.8 | Ethyl C H₂ | Aliphatic chain. |

| 10.5 | Terminal C H₃ | Methyl group. |

Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the furoyl cation. This is the primary "fingerprint" for any furan-2-carboxamide derivative.

Ionization Mode: ESI (+) or EI (70 eV)

Key Fragments[2][6]

-

m/z 184.1 [M+H]⁺: Molecular ion (Protonated).

-

m/z 152 [M - CH₂OH]⁺: Loss of the hydroxymethyl group (primary cleavage at the chiral center).

-

m/z 95 [C₅H₃O₂]⁺ (Base Peak): The Furoyl Cation . This is the diagnostic peak. Cleavage of the amide bond stabilizes the positive charge on the carbonyl carbon, conjugated with the furan oxygen.

Figure 2: Fragmentation logic. The m/z 95 peak confirms the presence of the furan-2-carbonyl moiety.

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Solid state)

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| 3250 - 3400 | O-H / N-H Stretch | Broad band. The OH and NH stretches often overlap in this region. |

| 3120 - 3150 | C-H Stretch (Ar) | Weak, sharp bands characteristic of the furan ring C-H. |

| 1635 - 1655 | Amide I (C=O) | Strong, sharp band. Lower frequency than ester due to resonance. |

| 1530 - 1550 | Amide II (N-H bend) | Diagnostic for secondary amides. |

| 1010 - 1050 | C-O Stretch | Primary alcohol stretch. |

| 750 | Ring Breathing | Characteristic furan ring deformation. |

Quality Control & Validation Protocol

To ensure the spectral data corresponds to the target molecule and not an impurity, apply this logic:

-

The "95" Rule (MS): If the Mass Spec does not show a dominant peak at m/z 95, the furan ring is likely compromised or absent.

-

The Diastereotopic Check (NMR): Zoom into the 3.4–3.6 ppm region. If you see a simple doublet (2H) instead of a complex multiplet, suspect that the chiral center has been racemized or the structure is actually the achiral isomer (e.g., derived from 4-aminobutanol).

-

Impurity Flag: A triplet at δ 1.05 ppm (instead of δ 0.88) suggests residual 2-amino-1-butanol starting material.

References

-

Synthesis of Furan-2-carboxamides: Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. Available at: [Link]

-

Furan Ring Spectral Data: Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. Global Research Online. Available at: [Link]

-

Mass Spectrometry of Furan Derivatives: Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Available at: [Link]

-

Amino-Alcohol NMR Data: Analysis of 2-amino-1-butanol derivatives. Physics & Maths Tutor. Available at: [Link]

Sources

Mechanism of action for furan-2-carboxamide class compounds

A Technical Guide on Scaffold Versatility: From Quorum Sensing Inhibition to GPCR Antagonism

Executive Summary

The furan-2-carboxamide moiety represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to function as a bioisostere for labile furanones and phenyl-amides. Unlike simple aromatic systems, the furan core offers unique electronic properties (π-excessive heteroaromaticity) and hydrogen-bond accepting potential via the ring oxygen, while the carboxamide linker provides essential directional hydrogen bonding.

This guide analyzes the mechanism of action (MoA) of this class across two distinct biological domains:

-

Anti-Virulence (Prokaryotic): Competitive antagonism of the LasR Quorum Sensing regulator in Pseudomonas aeruginosa.

-

Neuromodulation/Immuno-oncology (Eukaryotic): Antagonism of the Adenosine A2A G-Protein Coupled Receptor (GPCR).

Part 1: Structural Basis & Chemical Logic

The pharmacological versatility of furan-2-carboxamides stems from their ability to mimic endogenous signaling molecules while offering superior metabolic stability.

-

Bioisosterism: In anti-bacterial applications, the furan-2-carboxamide serves as a hydrolytically stable mimic of the acylated homoserine lactone (AHL) ring found in natural autoinducers. Natural furanones are often metabolically unstable; the furan-2-carboxamide retains the requisite geometry for receptor binding but resists enzymatic ring-opening.

-

Electronic Profile: The furan oxygen acts as a weak hydrogen bond acceptor, while the amide nitrogen serves as a donor. This "push-pull" electronic system allows for high-affinity interactions with polar residues in receptor binding pockets (e.g., Trp60 in LasR or Asn253 in A2A).

Part 2: Mechanism of Action A – Bacterial Quorum Sensing Inhibition

Target: LasR Transcriptional Regulator (P. aeruginosa) Therapeutic Context: Anti-biofilm agents; treatment of multi-drug resistant (MDR) infections.

1. Molecular Mechanism

The primary MoA is competitive antagonism of the LasR receptor.

-

Native Pathway: Native autoinducers (OdDHL) bind to the LasR monomer, triggering a conformational change that allows dimerization. This dimer binds to specific DNA promoters (lux-box), driving the expression of virulence factors (pyocyanin, elastase) and biofilm formation.

-

Inhibitory Pathway: Furan-2-carboxamide derivatives bind to the LasR Ligand Binding Domain (LBD) but induce a non-productive conformation.

-

Steric Clash: Substituents on the carboxamide nitrogen (e.g., hydrazides or bulky aryls) occupy the "acyl-chain" pocket but prevent the folding required for dimerization.

-

Dimerization Blockade: Without dimerization, the LasR-inhibitor complex is rapidly degraded by ClpXP proteases or simply fails to bind DNA, effectively silencing the virulence cascade without killing the bacteria (reducing selective pressure for resistance).

-

2. Pathway Visualization (LasR Inhibition)

Caption: Competitive antagonism of LasR by furan-2-carboxamides prevents receptor dimerization, leading to proteolytic degradation and cessation of virulence factor transcription.

Part 3: Mechanism of Action B – Adenosine A2A Receptor Antagonism

Target: Adenosine A2A Receptor (GPCR) Therapeutic Context: Parkinson’s Disease (motor control), Immuno-oncology (T-cell reactivation).

1. Molecular Mechanism

Furan-2-carboxamides act as orthosteric antagonists or inverse agonists .

-

Binding Mode: The furan ring occupies the hydrophobic pocket typically engaged by the adenine core of endogenous adenosine. The carboxamide linker positions aryl substituents to interact with the extracellular loops (ECL2), stabilizing the receptor in an inactive ionic-lock state.

-

Signaling Blockade:

-

cAMP Suppression: By preventing Adenosine binding, the antagonist inhibits the recruitment of the Gs alpha subunit (

). -

Downstream Effect: This prevents the activation of Adenylyl Cyclase, halting the conversion of ATP to cAMP. In the striatum, this reduces GABAergic output, improving motor function in Parkinson's models. In T-cells, this releases the "brake" on immune activation, enhancing anti-tumor responses.

-

2. Pathway Visualization (A2A Antagonism)

Caption: Furan-2-carboxamide antagonists block the A2A-Gs coupling, preventing the cAMP signaling cascade that drives immune suppression and motor inhibition.

Part 4: Quantitative Data Summary

The following table summarizes representative potency data for furan-2-carboxamide derivatives across key assays, illustrating the structure-activity relationship (SAR) potential.

| Compound Class | Target / Assay | Metric | Value | Biological Effect | Source |

| Carbohydrazide-Furan | P. aeruginosa Biofilm | % Inhibition | 58% (at 100 µM) | Disruption of biofilm matrix without bactericidal activity. | [1] |

| Aryl-Furan-Carboxamide | HeLa Cell Line (Cytotoxicity) | IC50 | 62.37 µg/mL | Moderate anti-proliferative activity via likely kinase modulation. | [2] |

| Benzofuran Derivative | Adenosine A2A Receptor | Ki (Binding) | < 10 nM | High affinity antagonism, improving motor function in primate models. | [3] |

| Carbamothioyl-Furan | S. aureus (MIC) | MIC | 150 µg/mL | Weak to moderate direct antimicrobial activity (requires optimization). | [4] |

Part 5: Experimental Protocols

Protocol A: P. aeruginosa Biofilm Inhibition Assay (Crystal Violet)

Validates Mechanism A (Anti-virulence)

Principle: Quantifies the total biomass of the biofilm attached to a surface. Critical Control: Use a non-biofilm forming strain (e.g., P. aeruginosa PA14 lasI mutant) as a negative control and furanone C-30 as a positive control.

-

Culture Preparation: Grow P. aeruginosa (PAO1) overnight in LB media. Dilute 1:100 into fresh M63 minimal media supplemented with 0.2% glucose and 0.5% casamino acids.

-

Compound Dosing: In a 96-well PVC microtiter plate, add 100 µL of diluted culture. Add 1 µL of furan-2-carboxamide stock (DMSO) to achieve final concentrations (e.g., 10, 50, 100 µM).

-

Validation Step: Include "Media + Compound" wells (no bacteria) to check for compound precipitation which can stain Crystal Violet and yield false positives.

-

-

Incubation: Incubate statically at 37°C for 24 hours in a humidified chamber.

-

Staining:

-

Discard planktonic cells by inversion.

-

Wash wells 2x with distilled water (gently).

-

Add 125 µL of 0.1% Crystal Violet solution. Incubate 15 mins at Room Temp.

-

-

Quantification:

-

Rinse wells 3x with water. Air dry.

-

Solubilize bound dye with 150 µL of 30% acetic acid.

-

Transfer contents to a clear flat-bottom plate and measure Absorbance at 550 nm (A550).

-

-

Analysis: % Biofilm Inhibition =

.

Protocol B: GPCR cAMP Accumulation Assay (TR-FRET)

Validates Mechanism B (A2A Antagonism)

Principle: Competition assay using a fluorescent cAMP tracer. Antagonists will decrease the cAMP signal generated by an agonist (like NECA). Critical Control: Run a counter-screen against the A1 receptor to ensure selectivity.

-

Cell Prep: Use CHO-K1 cells stably expressing human A2A receptor. Harvest and resuspend in stimulation buffer (HBSS + 5mM HEPES + 0.5 mM IBMX to block phosphodiesterase).

-

Agonist Challenge:

-

Dispense 5 µL of cells (approx. 2,000 cells/well) into a white 384-well low-volume plate.

-

Add 2.5 µL of Furan-2-carboxamide test compound. Incubate 15 mins.

-

Add 2.5 µL of NECA (agonist) at its EC80 concentration.

-

Incubate 30 mins at RT.

-

-

Detection (TR-FRET):

-

Add 5 µL of cAMP-d2 (acceptor) and 5 µL of Anti-cAMP-Cryptate (donor).

-

Incubate 1 hour in the dark.

-

-

Readout: Measure Time-Resolved Fluorescence Energy Transfer (HTRF/Lance).

-

Logic: High cAMP (Agonist only) = Low FRET signal (unlabeled cAMP competes with tracer).

-

Result: An effective Furan antagonist will restore the FRET signal by preventing cAMP production (lowering the concentration of unlabeled cAMP).

-

References

-

Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. Source: National Institutes of Health (NIH) / ChemMedChem URL:[Link]

-

Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Source: ResearchGate / Silpakorn University URL:[Link]

-

Synthetic studies on selective adenosine A2A receptor antagonists. Part II: synthesis and structure-activity relationships of novel benzofuran derivatives. Source: PubMed / Bioorganic & Medicinal Chemistry Letters URL:[Link]

-

In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Source: MDPI / Molecules URL:[Link]

-

Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines. Source: British Journal of Pharmacology / NIH PMC URL:[Link]

Exploratory screening of furan carboxamides for anticancer activity

Technical Guide: Exploratory Screening of Furan Carboxamides for Anticancer Activity

Executive Summary & Rationale

The furan carboxamide scaffold represents a privileged structure in medicinal chemistry, serving as a versatile bioisostere for benzamides and pyridine carboxamides.[1] Its utility in anticancer drug discovery stems from the furan ring’s ability to participate in unique

This guide outlines a high-fidelity workflow for the design, synthesis, and biological screening of furan-2-carboxamide derivatives. It moves beyond standard operating procedures to explain the causality behind experimental choices, ensuring data robustness and reproducibility.

Rational Design & Structure-Activity Relationship (SAR)

Effective screening begins with rational library design.[1] The furan-2-carboxamide core functions as a linker-scaffold system connecting a "head" group (furan) to a hydrophobic "tail."[1]

Core Pharmacophore Analysis

-

The Furan Ring (Head): Acts as a hydrogen bond acceptor via the ether oxygen.[1] Unlike a phenyl ring, the furan is electron-rich (excessive

-density), making it susceptible to oxidative metabolism but highly active in hydrophobic pockets.[1] -

The Carboxamide Linker (-CONH-): Critical for hydrogen bonding with residues like Met793 in the EGFR hinge region.[1] It provides rigidity, orienting the "tail" group.[1]

-

The Hydrophobic Tail (Aryl/Heteroaryl): Modulates lipophilicity (LogP) and permeability.[1]

SAR Logic for Library Generation

-

Substitution at C5 (Furan): Introduction of halogens (Br, Cl) or small alkyl groups at the 5-position of the furan ring often blocks metabolic oxidation and enhances metabolic stability.[1]

-

Electronic Effects on the Tail:

-

Electron-Donating Groups (EDGs) (e.g., -OMe, -Me) on the N-phenyl ring frequently enhance cytotoxicity by increasing electron density, potentially strengthening

-cation interactions.[1] -

Electron-Withdrawing Groups (EWGs) (e.g., -F, -NO2) modulate acidity and metabolic stability but may reduce potency if the target pocket requires electron-rich ligands.[1]

-

Figure 1: Structural dissection of the furan carboxamide pharmacophore for rational library design.[1]

Chemical Synthesis Workflow

To ensure high purity for biological screening, we utilize a nucleophilic acyl substitution pathway.[1] While coupling reagents (EDC/HOBt) are common, the Acid Chloride Method is preferred for initial screening libraries due to higher yields and easier purification for furan derivatives.[1]

Protocol: Acid Chloride Amidation

Objective: Synthesize N-substituted furan-2-carboxamides.

-

Activation: Dissolve 2-furoic acid (1.0 eq) in dry dichloromethane (DCM). Add Thionyl Chloride (SOCl₂) (1.5 eq) and a catalytic drop of DMF.[1] Reflux for 2–3 hours.[1]

-

Why: In situ generation of furoyl chloride avoids hydrolytic degradation of the intermediate.[1]

-

-

Evaporation: Remove solvent and excess SOCl₂ under reduced pressure.

-

Coupling: Re-dissolve the residue in dry DCM. Add the appropriate aniline/amine (1.0 eq) and Triethylamine (Et₃N) (2.0 eq) at 0°C. Stir at room temperature for 6–12 hours.

-

Why Et₃N? It scavenges the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed decomposition of the furan ring.[1]

-

-

Work-up: Wash with 1N HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography (Hexane:Ethyl Acetate).

In Vitro Screening Protocols

Trustworthy data requires rigorous assay conditions.[1] We utilize the MTT Assay for primary screening of cell viability.[1]

Primary Screen: MTT Cell Viability Assay

Mechanism: Reduction of tetrazolium salt (MTT) to purple formazan by mitochondrial succinate dehydrogenase in metabolically active cells.[1]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 , A549 , HepG2 ) in 96-well plates at a density of

cells/well.[1]-

Critical Control: Include "No Cell" blanks (media only) and "Vehicle Control" (DMSO only).[1]

-

-

Incubation: Allow attachment for 24 hours at 37°C, 5% CO₂.

-

Treatment: Treat cells with furan carboxamide derivatives at varying concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[1]

-

Solubility Rule: Ensure final DMSO concentration is < 0.1% to prevent solvent cytotoxicity masking the drug effect.[1]

-

-

Exposure: Incubate for 48 hours .

-

Why 48h? This allows sufficient time for cell cycle arrest or apoptosis induction to manifest as a reduction in metabolic activity.[1]

-

-

Development: Add 10 µL of MTT reagent (5 mg/mL). Incubate for 4 hours.

-

Solubilization: Discard media. Add 100 µL DMSO to dissolve formazan crystals.[1]

-

Readout: Measure absorbance at 570 nm . Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Data Presentation Template:

| Compound ID | R-Substituent | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | Selectivity Index (SI)* |

| FC-01 | H | 25.4 ± 1.2 | 30.1 ± 2.5 | 1.5 |

| FC-02 | 4-OMe | 4.2 ± 0.5 | 8.1 ± 0.9 | >10 |

| FC-03 | 4-F | 12.8 ± 1.1 | 15.3 ± 1.4 | 3.2 |

| Doxorubicin | (Control) | 0.5 ± 0.1 | 0.8 ± 0.1 | N/A |

*SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells).[1] An SI > 10 indicates a promising lead.[1][2]

Mechanistic Validation

Once hits are identified (IC₅₀ < 10 µM), the mechanism of death must be validated to rule out non-specific necrosis.[1]

Flow Cytometry: Annexin V/PI Apoptosis Assay

Rationale: Distinguishes between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).[1]

-

Treatment: Treat cells with the IC₅₀ concentration of the lead compound for 24 hours.[1]

-

Staining: Harvest cells, wash with PBS, and resuspend in Binding Buffer.[1] Add Annexin V-FITC and Propidium Iodide (PI) .[1]

-

Analysis: Analyze via Flow Cytometer (e.g., BD FACSCalibur).[1]

-

Success Metric: A significant shift to the Q4 (Early Apoptosis) or Q2 (Late Apoptosis) quadrant compared to control confirms the apoptotic mechanism, often linked to caspase activation.[1]

-

Target Validation: EGFR Kinase Inhibition

Since furan carboxamides often target the ATP pocket of kinases, an enzymatic inhibition assay is required.[1]

-

Method: ADP-Glo™ Kinase Assay or similar ELISA-based tyrosine kinase assay.[1]

-

Expectation: Dose-dependent reduction in luminescence indicates competitive inhibition of ATP binding.[1]

Figure 2: Mechanistic pathway from molecular binding to cellular phenotype.[1]

References

-

Al-Wahaibi, L. H., et al. (2023).[1] "Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity." Molecules. Link

-

BenchChem. (2025).[1][3][4] "Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships." BenchChem Technical Guides. Link[1]

-

El-Miligy, M. M., et al. (2025).[1][5] "Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights."[1] Journal of Medicinal Chemistry. Link

-

Shvetsov, A. B., et al. (2023).[1][5][6] "Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors." Journal of Medicinal Chemistry. Link[1]

-

Organic Chemistry Portal. (2024).[1] "Paal-Knorr Furan Synthesis & Amide Coupling Strategies." Link

Sources

- 1. Cantharidin - Wikipedia [en.wikipedia.org]

- 2. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Selective Synthesis of N-(1-Hydroxy-2-butyl)furan-2-carboxamide

[1]

Abstract & Strategic Overview

The synthesis of N-(1-Hydroxy-2-butyl)furan-2-carboxamide requires the coupling of 2-furoyl chloride (or activated furan-2-carboxylic acid) with 2-amino-1-butanol .[1]

-

The Challenge: The substrate, 2-amino-1-butanol, contains both a nucleophilic amine (–NH₂) and a nucleophilic primary alcohol (–OH). While amines are generally more nucleophilic, uncontrolled acylation conditions (excess reagent, high temperature, or strong catalysis) can lead to ester byproducts (O-acylation) or di-acylated species.

-

The Solution: This protocol utilizes a Low-Temperature Controlled Addition strategy in an anhydrous aprotic solvent (DCM) with a tertiary amine base.[1] This kinetic control ensures exclusive N-acylation.[1]

Retrosynthetic Analysis

The disconnection is made at the amide bond, revealing two commercially available precursors.

Figure 1: Retrosynthetic disconnection.

Experimental Protocol

Method A: Acyl Chloride Route (Primary Protocol)

Recommended for gram-scale synthesis due to high atom economy and simple workup.[1]

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7] | Mass/Vol (10 mmol Scale) | Role |

| 2-Amino-1-butanol | 89.14 | 1.0 | 0.89 g | Substrate (Nucleophile) |

| 2-Furoyl Chloride | 130.53 | 1.05 | 1.37 g (~1.03 mL) | Electrophile |

| Triethylamine (Et₃N) | 101.19 | 1.5 | 1.52 g (~2.10 mL) | Acid Scavenger |

| Dichloromethane (DCM) | 84.93 | - | 40 mL | Solvent (Anhydrous) |

Step-by-Step Procedure

1. Preparation of Nucleophile Solution:

-

Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Add 2-amino-1-butanol (0.89 g, 10 mmol) and anhydrous DCM (30 mL).

-

Add Triethylamine (2.1 mL, 15 mmol).

-

Cool the solution to 0 °C using an ice/water bath. Stir for 10 minutes to equilibrate.

2. Controlled Electrophile Addition (The Critical Step):

-

Dilute 2-furoyl chloride (1.37 g) in anhydrous DCM (10 mL) in a separate pressure-equalizing addition funnel or syringe.

-

Crucial: Add the acid chloride solution dropwise over 20–30 minutes to the stirring amine solution at 0 °C.

-

Why? Slow addition maintains a low concentration of the highly reactive acid chloride, ensuring the more nucleophilic amine reacts preferentially before the alcohol can compete.

-

-

Once addition is complete, allow the reaction to stir at 0 °C for another 30 minutes.

3. Reaction Completion:

-

Remove the ice bath and allow the mixture to warm to room temperature (RT).

-

Stir at RT for 2–3 hours.

-

Validation: Monitor by TLC (EtOAc/Hexane 1:1). The amine starting material (ninhydrin stain) should disappear; the product (UV active) will appear.[1]

4. Workup & Isolation:

-

Quench the reaction by adding water (20 mL).

-

Transfer to a separatory funnel.[1][3] Separate the organic layer (DCM).[1]

-

Extract the aqueous layer once with DCM (10 mL).[1]

-

Wash the combined organic layers sequentially with:

-

Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (rotary evaporator) to yield the crude solid.

5. Purification:

-

The crude product is often sufficiently pure (>95%).[1]

-

If necessary, recrystallize from EtOAc/Hexane or purify via flash column chromatography (Gradient: 0% → 50% EtOAc in Hexane).[1]

Method B: Coupling Agent Route (Alternative)

Recommended if acid chloride is unavailable or for parallel synthesis libraries.[1]

-

Dissolve 2-furoic acid (1.0 equiv) in DMF or DCM.[1]

-

Add EDC[1]·HCl (1.2 equiv) and HOBt (1.2 equiv).[1] Stir for 30 mins to activate.

-

Add 2-amino-1-butanol (1.0 equiv) and DIPEA (2.0 equiv).[1]

-

Stir at RT overnight.

-

Workup requires thorough washing with water/LiCl (if DMF used) to remove urea byproducts.[1]

Process Visualization

Reaction Scheme & Mechanism

The following diagram illustrates the reaction pathway and the kinetic selectivity for the amine over the alcohol.

Figure 2: Reaction pathway highlighting chemoselectivity.[1]

Workup Workflow

Figure 3: Purification and isolation workflow.[1]

Quality Control & Characterization

Expected Yield: 85–95% Appearance: White to off-white crystalline solid.[1]

Spectroscopic Data (Simulated based on fragments)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 8.20 (d, 1H, NH-Amide) – Broad doublet.

-

δ 7.85 (d, 1H, Furan C5-H)

-

δ 7.15 (d, 1H, Furan C3-H)

-

δ 6.65 (dd, 1H, Furan C4-H)

-

δ 4.75 (t, 1H, -OH)

-

δ 3.80–3.90 (m, 1H, CH-N)

-

δ 3.40–3.50 (m, 2H, CH₂-OH)

-

δ 1.40–1.60 (m, 2H, CH₂-CH₃)

-

δ 0.88 (t, 3H, -CH₃)

-

-

LC-MS (ESI):

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of acid chloride | Ensure DCM is anhydrous; check Et₃N quality.[1] |

| Extra Spots on TLC | O-acylation (Ester formation) | Maintain temperature strictly at 0 °C during addition.[1] Reduce acid chloride excess to 1.0 equiv. |

| Dark Coloration | Furan decomposition | Furan rings are acid-sensitive.[1] Avoid prolonged exposure to strong acids or light.[1] Store in amber vials. |

References

-

Montalbetti, C. A. G. N., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][10] Tetrahedron, 61(46), 10827-10852. Link[1]

-

Pattabiraman, V. R., & Bode, J. W. (2011).[1] Rethinking amide bond synthesis. Nature, 480, 471–479.[1] Link[1]

-

Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.[1] Link

-

PubChem Compound Summary. (n.d.). Furan-2-carboxamide derivatives.[1][6][9] National Center for Biotechnology Information.[1] Link

Sources

- 1. Furan-2-carboxamide deriv., 12 | C19H22ClN3O3 | CID 44236898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. N'-HYDROXY-2-THIOPHENECARBOXIMIDAMIDE synthesis - chemicalbook [chemicalbook.com]

- 7. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-[(2R)-1-hydroxypropan-2-yl]furan-3-carboxamide | C8H11NO3 | CID 79027772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-(1-methylsulfanylbutan-2-yl)furan-2-carboxamide | C10H15NO2S | CID 115900421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: Evaluation of N-(1-Hydroxy-2-butyl)furan-2-carboxamide in Cell Culture Assays

Executive Summary & Technical Overview

N-(1-Hydroxy-2-butyl)furan-2-carboxamide is a synthetic small molecule belonging to the furan-2-carboxamide class.[1] While specific literature on this exact CAS number is limited to chemical catalogs, the structural class (furan-2-carboxamides) is widely recognized in medicinal chemistry for antimicrobial (biofilm inhibition) and anti-cancer (microtubule stabilization, apoptosis induction) activities.

This Application Note provides a standardized framework for introducing this compound into mammalian cell culture workflows. It is designed for researchers screening for cytotoxicity (safety profiling) or anti-proliferative efficacy (oncology models) .

Chemical Identity & Properties

| Property | Detail |

| IUPAC Name | N-(1-hydroxybutan-2-yl)furan-2-carboxamide |

| CAS Number | 791832-35-4 |

| Molecular Formula | C9H13NO3 |

| Molecular Weight | 183.20 g/mol |

| Solubility | Low in water; Soluble in DMSO (Dimethyl sulfoxide) and Ethanol. |

| Structural Insight | The 2-amino-1-butanol moiety suggests potential metabolic interaction or membrane permeability similar to antimycobacterial agents (e.g., Ethambutol analogs). |

Material Preparation & Handling

Stock Solution Reconstitution

Critical Insight: Small furan derivatives are prone to precipitation in aqueous media if not properly solvated. DMSO is the required vehicle.

-

Solvent: Sterile-filtered DMSO (Dimethyl sulfoxide), Cell Culture Grade (≥99.7%).

-

Concentration: Prepare a 100 mM Master Stock.

-

Calculation: Weigh 18.32 mg of compound and dissolve in 1.0 mL of DMSO.

-

-

Storage: Aliquot into amber glass vials (furan rings can be light-sensitive) and store at -20°C. Stable for 3-6 months. Avoid repeated freeze-thaw cycles.

Working Solutions (Serial Dilution)

Do not add 100% DMSO stock directly to cells.

-

Intermediate Dilution: Dilute the Master Stock 1:10 in PBS or serum-free media to create a 10 mM working stock (10% DMSO).

-

Final Dosing: Dilute further into complete cell culture media to achieve target concentrations (e.g., 10, 50, 100 µM).

-

Constraint: Ensure final DMSO concentration in the well is < 0.5% (v/v) to prevent solvent toxicity.

-

Protocol: Cell Viability & Proliferation Assay (MTT/CCK-8)

This protocol determines the IC50 (half-maximal inhibitory concentration) of the compound. It is applicable to cancer cell lines (e.g., HepG2, MCF-7) or normal fibroblasts (e.g., NIH/3T3) for toxicology screening.

Experimental Workflow Diagram

Figure 1: Standardized workflow for high-throughput screening of furan-2-carboxamide derivatives.

Step-by-Step Methodology

-

Cell Seeding:

-

Harvest cells during the logarithmic growth phase.

-

Seed 5,000 – 10,000 cells/well in a 96-well plate containing 100 µL of complete media (DMEM/RPMI + 10% FBS).

-

Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

-

-

Compound Treatment:

-

Aspirate old media (carefully, do not dislodge cells).

-

Add 100 µL of fresh media containing the compound at graded concentrations: 0, 1, 5, 10, 25, 50, 100 µM .

-

Controls:

-

Negative Control:[2] Media + 0.1% DMSO (Vehicle).

-

Positive Control: Doxorubicin (1 µM) or Staurosporine (for apoptosis).

-

-

Incubate for 48 hours .

-

-

Assay Readout (CCK-8 Method preferred over MTT for sensitivity):

-

Add 10 µL of CCK-8 reagent (WST-8) to each well.

-

Incubate for 1–4 hours at 37°C until orange color develops.

-

Measure absorbance at 450 nm using a microplate reader.

-

Data Analysis Template

Calculate % Cell Viability using the formula:

| Concentration (µM) | Absorbance (450nm) | % Viability (Mean ± SD) | Interpretation |

| 0 (Vehicle) | 1.250 | 100.0 ± 2.1 | Baseline Growth |

| 10 | 1.180 | 94.4 ± 3.5 | Non-toxic |

| 50 | 0.625 | 50.0 ± 4.2 | IC50 Threshold |

| 100 | 0.150 | 12.0 ± 1.8 | Cytotoxic |

Mechanistic Investigation: Apoptosis & Oxidative Stress

If the compound shows anti-proliferative activity, the mechanism likely involves Reactive Oxygen Species (ROS) generation or Microtubule destabilization , common to furan-carboxamide analogs.

Proposed Mechanism of Action (MOA)

Figure 2: Hypothetical signaling pathway based on furan-2-carboxamide SAR (Structure-Activity Relationship) data.

ROS Detection Protocol (DCFDA Assay)

-

Seeding: Seed cells in black-walled 96-well plates.

-

Staining: Wash cells with PBS and incubate with 25 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 45 mins.

-

Treatment: Remove stain, wash, and treat with Compound (IC50 concentration) for 4–6 hours.

-

Measurement: Read Fluorescence (Ex/Em: 485/535 nm). An increase in fluorescence indicates oxidative stress.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | Compound hydrophobicity high. | Sonicate stock solution; ensure DMSO < 0.5%; pre-warm media to 37°C before addition. |

| High Background in MTT | Furan ring reducing MTT reagent? | Switch to CCK-8 or CellTiter-Glo (ATP) assays which are less prone to chemical interference. |

| No Effect Observed | Poor cellular uptake. | Increase incubation time to 72h; verify compound stability in media (HPLC). |

| Edge Effect | Evaporation in 96-well plate. | Fill outer wells with PBS; do not use them for data. |

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12826079 (N-(1-Hydroxy-2-butyl)furan-2-carboxamide). PubChem. Available at: [Link]

-

López-Rojas, P., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4567. (Demonstrates anti-cancer activity of furan-2-carboxamides in HepG2/MCF-7).[3] Available at: [Link]

-

Hassan, R., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Chemistry – A European Journal.[4] (Establishes furan-2-carboxamides as LasR inhibitors/biofilm agents). Available at: [Link]

Sources

- 1. CAS 791832-35-4 | 4H48-1-055 | MDL MFCD05883458 | N-(1-Hydroxy-2-butyl)furan-2-carboxamide | SynQuest Laboratories [synquestlabs.com]

- 2. N-(1-Hydroxy-2-butyl)furan-2-carboxamide | CymitQuimica [cymitquimica.com]

- 3. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives [mdpi.com]

- 4. semanticscholar.org [semanticscholar.org]

High-throughput screening assays for furan-2-carboxamide libraries

Application Note: High-Throughput Screening (HTS) Strategies for Furan-2-Carboxamide Libraries

Introduction: The Furan-2-Carboxamide Pharmacophore

The furan-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., EGFR, PIM kinases) and bacterial quorum sensing (QS) inhibitors (e.g., LasR antagonists in P. aeruginosa). Its synthetic accessibility via multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, allows for the rapid generation of high-diversity libraries.

However, screening this scaffold presents unique challenges.[1] The electron-rich furan ring can be susceptible to oxidative metabolism or act as a cryptic Michael acceptor, potentially leading to pan-assay interference (PAINS). This guide outlines a rigorous HTS workflow designed to maximize hit quality while filtering out false positives specific to this chemotype.

Library Design & Quality Control

Before screening, the integrity of the furan-2-carboxamide library must be validated. Unlike standard amide libraries, furan derivatives have specific stability profiles.

-

Synthetic Origin: Most libraries are generated via the Ugi 4-component reaction using furan-2-carboxylic acid, an amine, an aldehyde, and an isocyanide.

-

Solubility Profile: These compounds generally exhibit high solubility in DMSO. However, aqueous solubility drops precipitously above

. -

QC Protocol:

-

DMSO Stability: Verify stability in 100% DMSO. Furan rings can degrade if stored in DMSO that has absorbed water (hygroscopic) due to acid-catalyzed ring opening. Recommendation: Store under inert gas (Argon) at -20°C.

-

Freeze-Thaw Cycles: Limit to <5 cycles. Furan derivatives are prone to precipitation upon repeated freeze-thaw cycles.

-

Assay Protocol A: Biochemical Screen (Kinase Inhibition)

Target: PIM1 Kinase (Serine/Threonine Kinase) Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Rationale: TR-FRET is selected over standard fluorescence intensity to eliminate background interference from the furan scaffold, which can exhibit intrinsic fluorescence in the blue/green region.

Materials

-

Enzyme: Recombinant human PIM1.

-

Substrate: ULight™-labeled peptide substrate (PerkinElmer or equivalent).

-

Tracer: Europium-labeled anti-phospho antibody.

-

Plate: 384-well low-volume white microplates.

Step-by-Step Protocol

-

Compound Dispensing:

-

Use an acoustic dispenser (e.g., Echo 550) to transfer 10 nL of library compounds (10 mM stock) into assay plates.

-

Controls: Column 1 (DMSO only, High Control), Column 2 (Staurosporine 1

, Low Control).

-

-

Enzyme Reaction Mix (10

):-

Prepare Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl